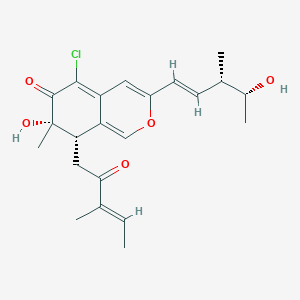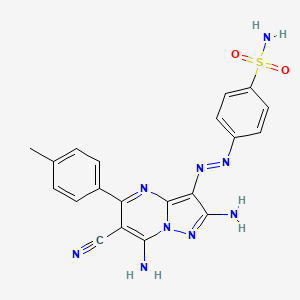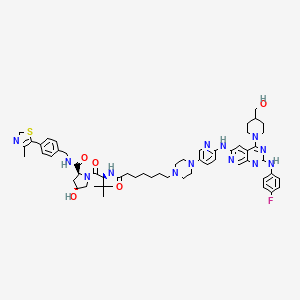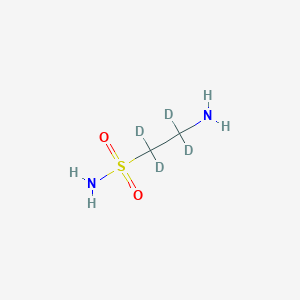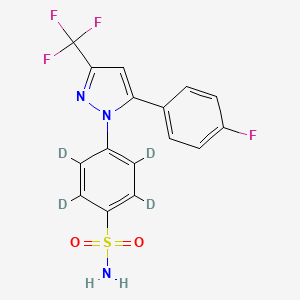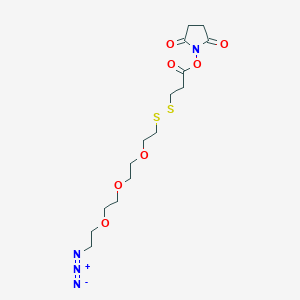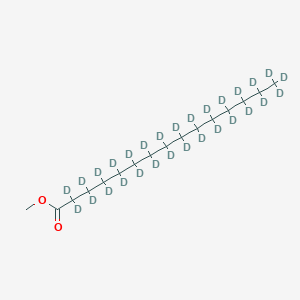
Methyl pentadecanoate-d29
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl pentadecanoate-d29 is a deuterium-labeled derivative of methyl pentadecanoate. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl pentadecanoate-d29 is synthesized through the esterification of pentadecanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of deuterium oxide (D2O) as a deuterium source is common in industrial production. The final product is purified through distillation or chromatography to remove any impurities and unreacted starting materials.
化学反应分析
Types of Reactions
Methyl pentadecanoate-d29 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methyl pentadecanoate-d29 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of methyl pentadecanoate-d29 involves its incorporation into various biochemical pathways. The deuterium labeling allows for the tracking of the compound through different metabolic processes. The molecular targets and pathways involved depend on the specific application and the biological system being studied. In pharmacokinetic studies, for example, the compound can be used to trace the absorption, distribution, metabolism, and excretion of drugs.
相似化合物的比较
Methyl pentadecanoate-d29 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Methyl pentadecanoate: The non-deuterated version of the compound.
Methyl hexadecanoate: Another fatty acid methyl ester with a similar structure but different chain length.
Methyl tetradecanoate: A fatty acid methyl ester with a shorter chain length.
The deuterium labeling in this compound provides unique advantages in research applications, such as improved sensitivity in mass spectrometry and the ability to study metabolic pathways with greater precision.
属性
分子式 |
C16H32O2 |
|---|---|
分子量 |
285.60 g/mol |
IUPAC 名称 |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI 键 |
XIUXKAZJZFLLDQ-ORZSCBKVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



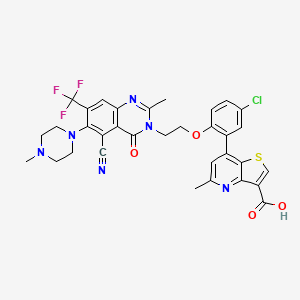
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
